molecular formula C13H15NO B1614004 3'-Cyano-3,3-dimethylbutyrophenone CAS No. 898764-20-0

3'-Cyano-3,3-dimethylbutyrophenone

Cat. No.: B1614004
CAS No.: 898764-20-0
M. Wt: 201.26 g/mol
InChI Key: ITTQOQAHLXIANI-UHFFFAOYSA-N
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Description

3'-Cyano-3,3-dimethylbutyrophenone is a substituted butyrophenone derivative characterized by a cyano (-CN) group at the 3' position of the aromatic ring and two methyl groups at the 3-position of the aliphatic chain. Butyrophenones are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name

3-(3,3-dimethylbutanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-13(2,3)8-12(15)11-6-4-5-10(7-11)9-14/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTQOQAHLXIANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642378
Record name 3-(3,3-Dimethylbutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-20-0
Record name 3-(3,3-Dimethylbutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Cyano-3,3-dimethylbutyrophenone can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethylbutyryl chloride with benzonitrile in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods

In industrial settings, the production of 3’-Cyano-3,3-dimethylbutyrophenone may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3’-Cyano-3,3-dimethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3’-Cyano-3,3-dimethylbutyrophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Cyano-3,3-dimethylbutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites of enzymes, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The substitution pattern on the aromatic ring and aliphatic chain critically influences the reactivity, stability, and applications of butyrophenones. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight CAS Number
3'-Cyano-3,3-dimethylbutyrophenone 3'-CN, 3,3-(CH₃)₂ C₁₂H₁₃NO ~199.24 (estimated) Not available
4'-Chloro-3,3-dimethylbutyrophenone 4'-Cl, 3,3-(CH₃)₂ C₁₂H₁₅ClO 210.71 60851-32-3
3,3-Dimethyl-3',4',5'-trifluorobutyrophenone 3',4',5'-F₃, 3,3-(CH₃)₂ C₁₂H₁₃F₃O 230.23 898765-00-9
Key Observations:
  • Electronic Effects: The cyano group (-CN) in this compound is a strong electron-withdrawing group (EWG), enhancing electrophilic reactivity at the aromatic ring compared to the electron-withdrawing chloro (-Cl) and trifluoro (-F₃) groups in analogs .
  • Molecular Weight: The cyano derivative has a lower molecular weight (~199.24) than the chloro (210.71) and trifluoro (230.23) analogs, which may correlate with differences in volatility or melting points.
Reactivity in Substitution Reactions
  • Chloro Analog: The 4'-Cl substituent in 4'-Chloro-3,3-dimethylbutyrophenone facilitates nucleophilic aromatic substitution (NAS) reactions, making it a versatile intermediate for further functionalization (e.g., coupling reactions or hydroxylation) .
  • Trifluoro Analog : The trifluoro substitution (3',4',5'-F₃) enhances resistance to oxidation and metabolic degradation, a feature leveraged in agrochemicals and pharmaceuticals .
  • Cyano Analog: The -CN group’s strong EWG nature may direct electrophilic attacks to specific positions on the aromatic ring, enabling selective synthesis of derivatives.

Biological Activity

3'-Cyano-3,3-dimethylbutyrophenone (CDMB) is an organic compound with notable biological activity, particularly in pharmacological applications. It is classified as a ketone and is recognized for its potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C13H15N
  • Molecular Weight : 201.27 g/mol
  • CAS Number : 898764-20-0

Structure

The structure of CDMB features a cyano group (CN-C\equiv N) attached to a butyrophenone skeleton, which contributes to its reactivity and interaction with biological molecules.

CDMB exhibits biological activity through its ability to interact with specific receptors and enzymes in the body. These interactions can modulate various biochemical pathways, leading to diverse pharmacological effects. The compound has been investigated for its role as a potential antagonist at certain receptor sites, which may influence metabolic processes such as appetite regulation and energy expenditure.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds similar to CDMB show promise in treating mood disorders by modulating neurotransmitter systems.
  • Weight Management : CDMB has been studied for its potential effects on body mass reduction, possibly through mechanisms involving melanin-concentrating hormone (MCH) receptors, which are implicated in energy homeostasis and feeding behavior .
  • Cytotoxicity : Preliminary studies suggest that CDMB may exhibit cytotoxic properties against certain cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities of CDMB

Activity TypeDescriptionReference
AntidepressantModulation of neurotransmitters
Weight ManagementPotential antagonist at MCH receptors
CytotoxicityInhibition of growth in cancer cell lines

Research Highlights

  • A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of CDMB analogs, demonstrating significant antidepressant-like effects in animal models.
  • Another investigation focused on the compound's interaction with MCH receptors, revealing its potential utility in treating obesity and related metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3'-Cyano-3,3-dimethylbutyrophenone
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